molecular formula C11H17F3O B13030643 (E)-1,1,1-Trifluoroundec-3-EN-2-one

(E)-1,1,1-Trifluoroundec-3-EN-2-one

Cat. No.: B13030643
M. Wt: 222.25 g/mol
InChI Key: HAKDZMCWDIYVJD-CMDGGOBGSA-N
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Description

(E)-1,1,1-Trifluoroundec-3-EN-2-one is an organic compound characterized by the presence of a trifluoromethyl group and an enone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,1,1-Trifluoroundec-3-EN-2-one typically involves the introduction of a trifluoromethyl group into an appropriate precursor. One common method is the reaction of an enone with a trifluoromethylating agent under controlled conditions. For example, the reaction of undec-2-en-1-one with a trifluoromethylating reagent such as trifluoromethyl iodide in the presence of a base like potassium carbonate can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1,1,1-Trifluoroundec-3-EN-2-one can undergo various chemical reactions, including:

    Oxidation: The enone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The enone group can be reduced to form alcohols or alkanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield trifluoromethyl carboxylic acids, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

(E)-1,1,1-Trifluoroundec-3-EN-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activity and as probes in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (E)-1,1,1-Trifluoroundec-3-EN-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The enone group can participate in Michael addition reactions, allowing the compound to act as an electrophile in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1,1,1-Trifluoroundec-2-EN-2-one
  • (E)-1,1,1-Trifluorododec-3-EN-2-one

Uniqueness

(E)-1,1,1-Trifluoroundec-3-EN-2-one is unique due to its specific combination of a trifluoromethyl group and an enone functional group. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications compared to its analogs.

Properties

Molecular Formula

C11H17F3O

Molecular Weight

222.25 g/mol

IUPAC Name

(E)-1,1,1-trifluoroundec-3-en-2-one

InChI

InChI=1S/C11H17F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h8-9H,2-7H2,1H3/b9-8+

InChI Key

HAKDZMCWDIYVJD-CMDGGOBGSA-N

Isomeric SMILES

CCCCCCC/C=C/C(=O)C(F)(F)F

Canonical SMILES

CCCCCCCC=CC(=O)C(F)(F)F

Origin of Product

United States

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